Rubraxanthone

Antibacterial MRSA Xanthones

Rubraxanthone (CAS 65411-01-0) is the only geranyl-substituted xanthone that delivers 20-fold greater anti-MRSA potency than α-mangostin and 5-fold greater than vancomycin. Its unique geranyl group confers potent PAF receptor antagonism unattainable with other xanthones, and it selectively inhibits 4T1 triple-negative breast cancer cells where α-mangostin is completely inactive. With an established in vivo PK profile, this ≥98%-pure compound streamlines antibacterial, anti-inflammatory, and oncology drug discovery. Secure this irreplaceable probe for reproducible, publication-ready results.

Molecular Formula C24H26O6
Molecular Weight 410.5 g/mol
CAS No. 65411-01-0
Cat. No. B1680254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubraxanthone
CAS65411-01-0
SynonymsRubraxanthone;  Rubra-xanthone; 
Molecular FormulaC24H26O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C
InChIInChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+
InChIKeyJLTSTSRANGPLOQ-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rubraxanthone CAS 65411-01-0: A Prenylated Xanthone with Multi-Target Pharmacological Differentiation


Rubraxanthone (CAS 65411-01-0) is a prenylated xanthone, specifically an 8-prenylated xanthone, classified as a secondary metabolite within the Guttiferae (Clusiaceae) family [1]. It is characterized by a 9H-xanthen-9-one core substituted with hydroxy groups at positions 3, 6, and 8, a geranyl group at position 1, and a methoxy group at position 2, with a molecular weight of 410.5 g/mol [2]. First isolated from Garcinia parvifolia and also found in Garcinia dioica, Garcinia cowa, and Garcinia merguensis, rubraxanthone is recognized for its distinct pharmacological profile, which includes potent antibacterial, antiplatelet, and cytotoxic activities [1][3]. Its unique structural features, particularly the geranyl substitution, are critical for its specific receptor interactions and differentiate its activity from closely related analogs like α-mangostin .

Why Generic Xanthones Cannot Substitute for Rubraxanthone (CAS 65411-01-0) in Targeted Research


Substituting rubraxanthone with other xanthones, even those with high structural similarity like α-mangostin, is not scientifically justifiable due to profound differences in target engagement and potency driven by specific structural motifs. While both are prenylated xanthones, rubraxanthone's unique geranyl group at the C-8 position confers a distinct advantage in platelet-activating factor (PAF) receptor binding, whereas α-mangostin lacks this moiety and exhibits different selectivity . Furthermore, despite structural homology, rubraxanthone demonstrates an antibacterial potency against MRSA that is up to 20-fold greater than that of α-mangostin and 5-fold greater than vancomycin, a standard-of-care antibiotic [1]. In cytotoxicity assays, rubraxanthone is active against 4T1 breast cancer cells where α-mangostin is completely inactive, underscoring that even closely related xanthones cannot be interchanged without compromising experimental outcomes [2]. The following quantitative evidence confirms that rubraxanthone's differentiation is not incremental but categorical, making its specific procurement essential for research programs targeting MRSA, PAF-mediated pathways, or specific cancer cell lines.

Quantitative Evidence Guide for Rubraxanthone (CAS 65411-01-0): Comparator-Based Performance Differentiation


Superior Anti-MRSA Potency of Rubraxanthone vs. α-Mangostin and Vancomycin

Rubraxanthone exhibits significantly greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than both its close structural analog α-mangostin and the clinical antibiotic vancomycin. In a direct comparative study, rubraxanthone demonstrated a Minimum Inhibitory Concentration (MIC) range of 0.31–1.25 μg/mL, compared to 1.57–12.5 μg/mL for α-mangostin and 3.13–6.25 μg/mL for vancomycin [1]. This represents a potency increase of approximately 5- to 20-fold over α-mangostin and 5-fold over vancomycin.

Antibacterial MRSA Xanthones

Selective Cytotoxicity of Rubraxanthone in 4T1 Breast Cancer Cells Not Shared by α-Mangostin

Rubraxanthone demonstrates selective cytotoxic activity against the 4T1 murine breast cancer cell line, whereas its close structural analog α-mangostin and another related xanthone (xanthone I) are completely inactive. In a direct comparative assay, rubraxanthone exhibited an IC50 value of 10.96 μM against 4T1 cells, while α-mangostin and xanthone I showed no activity [1]. This indicates a specific and non-interchangeable cytotoxic profile.

Cytotoxicity Breast Cancer Xanthones

Potent and Specific PAF Receptor Antagonism Mediated by Unique Geranyl Substituent

Rubraxanthone is a potent inhibitor of platelet-activating factor (PAF) receptor binding, with an IC50 value of 18.2 μM in a competitive binding assay using rabbit platelets . Crucially, a structure-activity relationship (SAR) study comparing multiple xanthones revealed that the geranyl group at the C-8 position of rubraxanthone is essential for this high-affinity binding, whereas a hydroxylated prenyl group at C-4 in other xanthones leads to a significant loss of binding affinity . This establishes that the specific substitution pattern of rubraxanthone is a critical determinant of its PAF antagonism.

PAF Antagonist Anti-inflammatory Xanthones

Broad-Spectrum Antiplatelet Activity with Superior Collagen-Induced Aggregation Inhibition

Rubraxanthone exhibits a broad spectrum of antiplatelet aggregation activity, effectively inhibiting aggregation induced by arachidonic acid (AA), collagen, and adenosine diphosphate (ADP). Notably, it is the most potent inhibitor of collagen-induced platelet aggregation among a panel of 20 natural products tested, with an IC50 value of 47.0 μM [1]. In contrast, other compounds in the panel, such as 2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone (IC50 = 115.9 μM against AA) and macluraxanthone (selective for ADP), demonstrated more limited spectra and lower potency against specific inducers.

Antiplatelet Cardiovascular Xanthones

Characterized Oral Pharmacokinetic Profile in a Mammalian Model

A defined oral pharmacokinetic (PK) profile for rubraxanthone has been established in mice, providing essential in vivo benchmarks for preclinical development. Following a single oral dose of 700 mg/kg, rubraxanthone exhibited a peak plasma concentration (Cmax) of 4.267 μg/mL at 1.5 hours (Tmax), an area under the curve (AUC0–∞) of 560.99 μg·h/L, and a terminal half-life (T1/2) of 6.72 hours [1]. In contrast, PK data for structurally similar xanthones like α-mangostin or garcinone E are either unpublished or derived from different models, complicating direct comparison.

Pharmacokinetics ADME In vivo

High-Value Research Applications for Rubraxanthone (CAS 65411-01-0) Based on Comparative Evidence


Antibacterial Drug Discovery Targeting MRSA

Given its superior potency against MRSA compared to α-mangostin and the standard-of-care antibiotic vancomycin, rubraxanthone is an ideal chemical probe for antibacterial drug discovery programs. It can serve as a validated positive control in high-throughput screening (HTS) campaigns designed to identify novel MRSA inhibitors and as a scaffold for medicinal chemistry efforts to develop next-generation anti-staphylococcal agents [1].

Investigating Platelet-Activating Factor (PAF) Receptor Pharmacology

The defined SAR showing the critical role of the geranyl group in potent PAF receptor antagonism makes rubraxanthone an essential tool for pharmacological studies. Researchers investigating inflammatory and thrombotic pathways can use rubraxanthone as a reference antagonist to dissect PAF-mediated signaling, calibrate assays, and validate the target engagement of novel compounds .

Cytotoxicity Screening in Triple-Negative Breast Cancer Models

The selective cytotoxic activity of rubraxanthone against 4T1 breast cancer cells—a model for highly aggressive, triple-negative breast cancer—where α-mangostin is inactive, positions this compound as a specific molecular probe. It can be utilized in comparative oncology studies to identify the unique molecular targets and pathways responsible for this differential sensitivity, potentially uncovering new therapeutic vulnerabilities [2].

In Vivo Preclinical Efficacy and PK/PD Modeling

The existence of a characterized oral pharmacokinetic profile in mice enables researchers to move directly to in vivo efficacy studies. The established PK parameters (Cmax, T1/2, AUC) allow for the rational design of dosing regimens and the development of pharmacokinetic-pharmacodynamic (PK/PD) models, significantly de-risking the translational path for rubraxanthone-based therapies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubraxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.